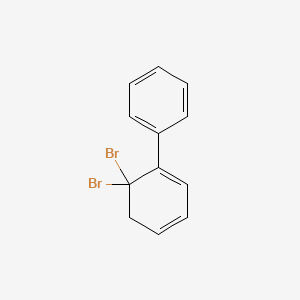

2,2 Dibromo-1,1-biphenyl

Description

Significance of ortho-Substituted Biaryls in Organic Synthesis and Materials Science

Ortho-substituted biaryls are a pivotal structural motif in many areas of chemical science. nih.govnih.govacs.org Their specific substitution pattern often induces axial chirality, a type of stereoisomerism that is of great interest in the development of chiral ligands and organocatalysts. nih.govnih.gov These chiral biaryls are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov

In materials science, the tailored steric and electronic properties of ortho-substituted biaryls are exploited in the design of advanced materials. nih.govrsc.org They form the core of many organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers. mdpi.com The substitution at the ortho positions influences the dihedral angle between the two phenyl rings, which in turn affects the compound's conjugation, photophysical properties, and molecular packing in the solid state. iucr.org

Overview of Dihalogenated Biphenyls as Synthetic Hubs

Dihalogenated biphenyls serve as highly versatile intermediates in organic synthesis. The presence of two halogen atoms provides two reactive sites that can be sequentially or simultaneously functionalized through various cross-coupling reactions. bloomtechz.comresearchgate.net This allows for the construction of more complex, multi-substituted biphenyl (B1667301) systems. The differential reactivity of various halogens (e.g., iodine vs. bromine) can be exploited for selective, stepwise functionalization. researchgate.net These compounds are foundational for creating a diverse array of molecules, including pharmaceuticals, agrochemicals, and the building blocks for advanced materials. researchgate.netlibretexts.org

Scope of Academic Inquiry into 2,2'-Dibromo-1,1'-Biphenyl

2,2'-Dibromo-1,1'-biphenyl is a subject of significant academic interest due to its utility as a precursor in organic synthesis. bloomtechz.comjournalofinquiry.org Research has extensively focused on its role in forming carbazole (B46965) derivatives, which are important in materials science and medicinal chemistry. rsc.orgnih.gov Furthermore, its application in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is an active area of investigation. southern.eduiupac.org The two bromine atoms in the 2 and 2' positions are strategically placed for intramolecular cyclization reactions, making this compound a key starting material for creating fused ring systems. bloomtechz.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H10Br2 |

|---|---|

Molecular Weight |

314.01 g/mol |

IUPAC Name |

6,6-dibromo-1-phenylcyclohexa-1,3-diene |

InChI |

InChI=1S/C12H10Br2/c13-12(14)9-5-4-8-11(12)10-6-2-1-3-7-10/h1-8H,9H2 |

InChI Key |

HEAZQMGMEKNTAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C(C1(Br)Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dibromo 1,1 Biphenyl and Derivatives

Traditional Synthetic Pathways and Innovations

Classical methods for aryl-aryl bond formation have been refined over decades to improve yields and expand their applicability.

The Ullmann reaction, first reported by Fritz Ullmann and J. Bielecki in 1901, is a foundational method for the synthesis of symmetric biaryls through the copper-mediated coupling of two aryl halides. wikipedia.orgoperachem.com The traditional version of the reaction involves heating an aryl halide, such as 2-bromobenzene, with stoichiometric amounts of copper powder or a copper-bronze alloy at high temperatures. wikipedia.orgoperachem.com For instance, the classic synthesis of 2,2'-dinitrobiphenyl (B165474) was achieved by heating ortho-chloronitrobenzene with a copper-bronze alloy. wikipedia.org

Despite its historical significance, the classical Ullmann reaction is often hampered by harsh reaction conditions, the need for stoichiometric copper, and sometimes inconsistent yields. wikipedia.org Modern adaptations have focused on developing catalytic systems that operate under milder conditions. These innovations include the use of copper nanoparticles and the addition of ligands to the copper catalyst. wikipedia.orgnih.gov Ligands such as diketones and (2-pyridyl)acetone have been shown to facilitate the coupling, allowing for lower reaction temperatures and improved efficiency. nih.gov These advancements have renewed interest in the Ullmann coupling, providing more practical routes for industrial applications. wikipedia.org

| Parameter | Classical Ullmann Reaction | Modern Adaptations |

|---|---|---|

| Copper Reagent | Stoichiometric copper powder or bronze alloy wikipedia.orgoperachem.com | Catalytic copper sources (e.g., CuI, CuO-NPs) nih.govmdpi.com |

| Temperature | High temperatures (>200°C) operachem.com | Mild to moderate temperatures (often room temp. to ~120°C) mdpi.comacs.org |

| Additives | Often none, or in a solvent like nitrobenzene (B124822) operachem.com | Amine or diketone ligands to accelerate the reaction operachem.comnih.gov |

| Substrate Scope | Typically limited to electron-deficient aryl halides wikipedia.org | Broader scope, including less reactive aryl bromides and chlorides mdpi.com |

Lithiation followed by a quenching step provides a versatile route for the synthesis and functionalization of biphenyl (B1667301) derivatives. This process involves the treatment of a dihalo-biaryl compound with a strong organolithium base, such as n-butyllithium, to generate a highly reactive aryllithium intermediate. This intermediate can then be "quenched" with a suitable electrophile to introduce a new functional group. tandfonline.com

A pertinent example is the bis-silylation of 2,2'-dibromo-1,1'-binaphthyl, a structurally analogous compound. In this synthesis, the dibromo-starting material is treated with n-butyllithium at low temperatures, followed by the addition of a silyl (B83357) chloride (e.g., trimethylsilyl (B98337) chloride or dimethylphenylsilyl chloride) as the electrophile. researchgate.net This results in the substitution of the bromine atoms with silyl groups. researchgate.net The general applicability of this method is also demonstrated when reaction mixtures containing lithiated intermediates are quenched with a simple electrophile like saturated ammonium (B1175870) chloride to terminate the reaction. orgsyn.org This two-step sequence is a powerful tool for creating specifically functionalized biphenyl and binaphthyl systems.

Directed ortho-metalation (DoM) is a highly regioselective variation of lithiation. wikipedia.org In this strategy, a functional group on the aromatic ring, known as a directed metalation group (DMG), coordinates to the lithium atom of an alkyllithium reagent. wikipedia.orgacs.org This coordination directs the deprotonation step exclusively to the ortho position adjacent to the DMG, forming an ortho-lithiated species. wikipedia.org Common DMGs include amides, methoxy (B1213986) groups, and carbamates. wikipedia.orgacs.org

The resulting aryllithium intermediate can then react with various electrophiles to yield a 1,2-disubstituted aromatic product. acs.org This method offers a significant advantage over traditional electrophilic aromatic substitution, which often produces a mixture of ortho and para isomers. wikipedia.org While DoM is a powerful tool for constructing highly substituted aromatic systems, its application to the direct synthesis of 2,2'-dibromo-1,1'-biphenyl would be less straightforward than for its substituted derivatives. It is primarily used to build complexity onto an existing aromatic ring in a controlled manner.

Lithiation and Subsequent Quenching Reactions

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their efficiency, mild conditions, and broad functional group tolerance.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely employed for the synthesis of biaryl compounds, including precursors to 2,2'-dibromo-1,1'-biphenyl. gre.ac.uk The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The synthesis of halogenated biphenyls using this method has been well-documented. For example, 2-diphenylphosphinoyl-2'-halogenated biphenyls have been synthesized by coupling 2-bromophenyl-diphenylphosphino oxide with 2-halogenated phenylboronic acids in the presence of a palladium catalyst. liv.ac.uk Similarly, substituted dihalobiphenyls can be formed, such as the synthesis of 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl from the coupling of 2-iodo-4-nitrofluorobenzene and a corresponding boronic acid. rsc.org The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and scope.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-bromophenyl-diphenylphosphino oxide | 2-chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄, Dioxane, 101°C | 2-chloro-2'-diphenylphosphinoyl-biphenyl | Excellent | liv.ac.uk |

| 2-bromophenyl-diphenylphosphino oxide | 2-fluorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄, Dioxane, 101°C | 2-fluoro-2'-diphenylphosphinoyl-biphenyl | Excellent | liv.ac.uk |

| 2-iodo-4-nitrofluorobenzene | (2-bromophenyl)boronic acid | Pd catalyst / PPh₃ | Dioxane, reflux | 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81% | rsc.org |

Beyond precursor formation, palladium-catalyzed couplings are also used to functionalize the 2,2'-dibromo-1,1'-biphenyl scaffold. The Negishi and Stille reactions are prominent examples.

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide. rsc.org It is known for its high functional group tolerance and mild reaction conditions. orgsyn.org This method can be used to create unsymmetrical biaryls by reacting an aryl halide with an organozinc compound, catalyzed by a palladium or nickel complex. rsc.org

The Stille coupling utilizes an organotin reagent (stannane) to couple with an organohalide. organic-chemistry.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. orgsyn.orgorganic-chemistry.org Like other cross-coupling reactions, the mechanism proceeds through an oxidative addition, transmetalation, and reductive elimination cycle. rsc.org The Stille coupling has a broad substrate scope but may require more stringent conditions, such as prolonged heating, compared to Suzuki or Negishi couplings. orgsyn.org Both methods provide powerful tools for the further chemical modification of the 2,2'-dibromo-1,1'-biphenyl core structure.

C-Br Bond Activation and Functionalization via Palladium Catalysis

The activation and functionalization of the carbon-bromine (C-Br) bond in 2,2'-dibromo-1,1'-biphenyl using palladium catalysis is a potent strategy for creating more complex molecular architectures. Palladium catalysts are instrumental in facilitating cross-coupling reactions where the bromine atoms are substituted with other functional groups.

Research has demonstrated that the reactivity and selectivity of these reactions can be influenced by the choice of phosphine (B1218219) ligands attached to the palladium center. For instance, in competitive intramolecular Suzuki-Miyaura coupling reactions of a related dibromo sulfoxide, the use of unhindered phosphines like triphenylphosphine (B44618) leads to the selective replacement of the bromine bond on an sp³-hybridized carbon. Conversely, employing hindered phosphine ligands such as P(o-tol)₃ or P(1-naphthyl)₃ reverses this selectivity, favoring the cross-coupling at the C(sp²)-Br bond. researchgate.net This highlights the tunability of palladium-catalyzed reactions for selective functionalization.

Furthermore, palladium-catalyzed C-H bond functionalization, assisted by a silver(I) co-catalyst, has been successfully used to introduce a diphenylphosphoryl group onto the biphenyl scaffold, starting from an N-([1,1'-biphenyl]-2-yl)benzamide derivative. researchgate.net This method represents an atom-economical approach to building complex molecules. Palladium catalysis is also crucial in the synthesis of carbazoles from 2,2'-biphenyldiols, where palladium complexes with specific phosphine ligands like Xantphos effectively catalyze the double N-arylation of primary amines.

The activation of C-Br bonds by palladium catalysts generally becomes more favorable as the halogen atom gets larger (from F to I). ru.nl This is attributed to a less destabilizing activation strain due to a weaker C-X bond and a more stabilizing electrostatic interaction between the catalyst and the substrate. ru.nl

Table 1: Examples of Palladium-Catalyzed Functionalization of Biphenyl Derivatives

| Starting Material | Catalyst/Reagents | Product | Reaction Type | Ref |

|---|---|---|---|---|

| N-([1,1'-biphenyl]-2-yl)-2,3,4,5,6-pentafluorobenzamide | Palladium catalyst, Ag(I) co-catalyst, diphenylphosphine (B32561) oxide | N-(2'-(diphenylphosphoryl)-[1,1'-biphenyl]-2-yl)-2,3,4,5,6-pentafluorobenzamide | C-H Phosphination | researchgate.net |

| 2,2'-Biphenylylene ditriflates | Pd complex with Xantphos, primary amines | Multisubstituted carbazoles | Double N-Arylation | acs.org |

| 2-Halobiaryls | Palladium catalyst, Isocyanides | Phenanthridine derivatives | Cyclocoupling via C-H activation | acs.org |

| N-(alkyl)pyrimidin-2-amines | Palladium catalyst, aryl halides/alkenes | C5-arylated/olefinated 2-aminopyrimidines | Remote C-H functionalization | rsc.org |

Electrochemical Synthesis Methods and Mechanistic Insights

Electrochemical methods offer a mild and often safer alternative for the synthesis of complex molecules derived from 2,2'-dibromo-1,1'-biphenyl. A notable application is the synthesis of cyclic biaryl λ³-bromanes through the direct anodic oxidation of 2,2'-dibromo-1,1'-biphenyls. beilstein-journals.orgnih.govbeilstein-archives.orgnih.govbeilstein-archives.org This approach avoids the use of hazardous diazonium salts, which are traditionally employed for this transformation. beilstein-journals.org

The mechanism involves the anodic oxidation of the aryl bromide to generate a mono-λ³-bromane intermediate. nih.govbeilstein-archives.org This key intermediate then undergoes a cyclization event. The presence of stabilizing groups, such as ethoxycarbonyl groups ortho to the bromine atoms, is crucial for the success of this electrochemical oxidation, as they help to stabilize the formed Br(III) species. nih.govbeilstein-archives.org Cyclic voltammetry is a key technique used to study the electrochemical behavior and elucidate the reaction mechanism. nih.govbeilstein-archives.org

Table 2: Electrochemical Synthesis of Cyclic Biaryl λ³-Bromanes

| Starting Material | Method | Key Features | Product | Ref |

|---|---|---|---|---|

| Symmetrically and non-symmetrically substituted 2,2'-dibromo-1,1'-biphenyls | Direct anodic oxidation | Mild conditions, avoids hazardous diazonium salts, requires stabilizing ester groups | Cyclic biaryl λ³-bromanes | beilstein-journals.orgnih.govbeilstein-archives.org |

Green Chemistry Principles in 2,2'-Dibromo-1,1'-Biphenyl Synthesis

The application of green chemistry principles to the synthesis of 2,2'-dibromo-1,1'-biphenyl and its derivatives aims to create more sustainable and environmentally friendly chemical processes. sigmaaldrich.comrroij.com These principles focus on various aspects of a chemical reaction, from the choice of starting materials to the final product and waste generated. rroij.com

Atom economy, a concept developed by Barry Trost, is a central tenet of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgwikipedia.org A high atom economy indicates that less waste is generated. acs.orgwikipedia.org In the context of 2,2'-dibromo-1,1'-biphenyl synthesis, this principle encourages the design of reactions that maximize the incorporation of all starting materials into the biphenyl structure. jocpr.com

For instance, addition and rearrangement reactions inherently have 100% atom economy as all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. wikipedia.org The goal is to design synthetic routes that avoid the formation of unwanted byproducts, thereby reducing waste and the associated environmental and economic costs of disposal. acs.orgwikipedia.org

Traditional organic synthesis often relies on volatile and sometimes toxic organic solvents. acs.org Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, solvent-free reaction conditions. sigmaaldrich.com Solvent-free approaches, such as grinding techniques, can offer significant advantages in terms of yield, selectivity, and simplicity of the reaction procedure, while also having high atom efficiency. jocpr.com

When solvents are necessary, the focus is on using greener alternatives to problematic solvents like dimethylformamide (DMF) and acetonitrile. acs.org Water, supercritical fluids, and ionic liquids are examples of more environmentally friendly reaction media. researchgate.net For example, the Suzuki coupling reaction, a key method for creating biphenyl structures, has been successfully carried out in water using specialized palladium catalysts. researchgate.net The use of bio-based solvents like "Cyrene" is also an emerging area of interest. acs.org

A key principle of green chemistry is to minimize the energy requirements of chemical processes, recognizing their environmental and economic impacts. acs.org This involves designing reactions that can be conducted at ambient temperature and pressure whenever possible. acs.orgchemcopilot.com

Microwave-assisted synthesis is one technique that can improve energy efficiency by rapidly heating the reaction mixture, often leading to shorter reaction times and cleaner products. athensjournals.gr The strategic use of catalysts can also lower the activation energy of a reaction, reducing the need for high temperatures and pressures. chemcopilot.com By assessing the energy inputs at each stage of a synthesis, chemists can identify and optimize energy-intensive steps to create more sustainable processes. chemcopilot.com

Solvent-Free or Environmentally Benign Solvent Approaches

Stereoselective and Enantioselective Synthetic Routes

The synthesis of specific stereoisomers, particularly enantiomers, of 2,2'-dibromo-1,1'-biphenyl derivatives is crucial, as different stereoisomers can have distinct biological activities and applications. This is especially relevant for atropisomers, which are stereoisomers arising from restricted rotation around a single bond, a common feature in substituted biphenyls. mdpi.com

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. One approach involves the copper-catalyzed enantioselective ring-opening of ortho,ortho'-dibromo substituted cyclic diaryliodonium salts with lithium iodide. researchgate.net This method yields optically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl, a versatile precursor for the synthesis of a range of functionalized axially chiral biphenyls. researchgate.net

Another strategy is the catalytic enantioselective O-alkylation of racemic 1-aryl-2-tetralones using a chiral quinidine-derived ammonium salt. nih.gov This dynamic kinetic resolution process allows for the synthesis of enantioenriched atropisomeric biaryls. nih.gov Biocatalysis, using enzymes like lipases, oxidases, and ketoreductases, also offers powerful methods for the enantioselective synthesis of atropisomers through processes like desymmetrization. acs.org

Table 3: Approaches to Stereoselective Synthesis of Biphenyl Derivatives

| Method | Catalyst/Reagent | Product Type | Key Feature | Ref |

|---|---|---|---|---|

| Copper-catalyzed ring-opening | Copper catalyst, lithium iodide | Optically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl | Enantioselective synthesis of a versatile chiral precursor | researchgate.net |

| Cation-directed O-alkylation | Chiral quinidine-derived ammonium salt | Enantioenriched atropisomeric biaryls | Dynamic kinetic resolution | nih.gov |

| Biocatalytic desymmetrization | Lipases, oxidases, ketoreductases | Enantiomerically enriched atropisomeric diaryl ethers and biphenyls | High enantioselectivity under mild conditions | acs.org |

Control of Axial Chirality in ortho,ortho'-Disubstituted Biphenyls

Axial chirality in biphenyl compounds is a direct consequence of hindered rotation around the aryl-aryl single bond. For the chirality to be stable at room temperature, the rotational barrier must be sufficiently high to prevent the interconversion of the enantiomers, known as atropisomers. rsc.org This barrier is critically dependent on the size and number of substituents located at the ortho positions (2, 2', 6, and 6'). rsc.org In the case of 2,2'-disubstituted biphenyls, the steric clash between the ortho groups forces the two phenyl rings to adopt a non-planar conformation, creating a stereogenic axis.

The control of this axial chirality during synthesis is a central theme in atroposelective synthesis. Strategies to achieve this control can be broadly categorized:

Direct Asymmetric Cross-Coupling: This is the most direct method, where the chiral axis is formed in an enantioselective C-C bond-forming reaction. This requires highly efficient catalysts capable of discriminating between the two enantiotopic faces of the prochiral substrates. rsc.org

Desymmetrization of Prochiral Biphenyls: This approach starts with a symmetrical, achiral biphenyl that has two identical ortho substituents on one or both rings. A chiral reagent or catalyst then selectively modifies one of these groups, breaking the symmetry and inducing chirality. rsc.orgrsc.org For example, the enantioselective electrophilic bromination of a dihydroxybiphenyl using a chiral phosphoric acid (CPA) catalyst and N-bromophthalimide (NBP) can produce a monobrominated, axially chiral product with high enantioselectivity. rsc.org

Kinetic Resolution: In this method, a racemic mixture of a chiral biphenyl is subjected to a reaction with a chiral catalyst or reagent that reacts at a different rate with each of the two enantiomers. This allows for the separation of the less reactive enantiomer.

The stability of the resulting atropisomers is paramount. Research has shown that introducing intramolecular hydrogen bonds can act as a stabilizing factor, further locking the conformation. beilstein-journals.org The study of atropisomerism in various 2,2'-disubstituted biphenyl systems using techniques like NMR spectroscopy helps in understanding the rotational barriers and the factors influencing them. researchgate.net

Chiral Catalyst Development for Atroposelective Synthesis

The development of effective chiral catalysts is the cornerstone of modern atroposelective synthesis. These catalysts create a chiral environment that directs the formation of one atropisomer over the other. A wide array of catalyst systems have been explored and developed for the synthesis of axially chiral biphenyls and related structures. nih.gov

Organocatalysts: Chiral organocatalysts, particularly chiral phosphoric acids (CPAs), have proven to be highly effective. beilstein-journals.orgnih.gov CPAs can act as Brønsted acids, activating substrates through hydrogen bonding. In the atroposelective bromination of dihydroxybiphenyls, the CPA catalyst organizes both the substrate and the brominating agent into a highly structured transition state, enabling efficient transfer of chirality. rsc.org Similarly, CPAs have been used to catalyze the formation of C-N chiral axes in the reaction of biarylamines with azodicarboxylates, yielding products with excellent enantiomeric purity. beilstein-journals.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for atroposelective reactions, including desymmetrization and annulation strategies to build axially chiral molecules. beilstein-journals.orgchemrxiv.orgacs.org

Metal-Based Catalysts: Transition metal complexes featuring chiral ligands are widely used for atroposelective cross-coupling reactions. rsc.org

Rhodium Catalysis: The group of You and co-workers has utilized rhodium catalysis for the efficient arylation of heterobiaryls. The use of a TADDOL-derived monodentate phosphonite as the chiral ligand was crucial for achieving excellent enantioselectivities. rsc.org

Copper Catalysis: Gu and co-workers reported a highly atroposelective ring-opening reaction of bridged diaryliodonium salts. They employed cationic Cu(PyBOX)₂ complexes as catalysts to couple the salts with amines, affording axially chiral biaryl amino iodides with high yields and enantioselectivities. rsc.org

Palladium Catalysis: Palladium catalysts are extensively used in asymmetric C-H activation and cross-coupling reactions. Chiral Pd-sulfoxide-oxazoline complexes have been developed for atroposelective direct arylation, where steric congestion around the metal center enhances chirality transfer. rsc.org

The table below summarizes some of the catalyst systems developed for atroposelective synthesis of biaryls.

| Catalyst Type | Chiral Component | Reaction Type | Substrate Example | Finding | Reference |

| Organocatalyst | Chiral Phosphoric Acid (CPA) | Electrophilic Bromination | Dihydroxybiphenyl | Orchestrates a hydrogen-bonding network for high enantioselectivity. | rsc.org |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Desymmetrization | N-aryl maleimides | NHC-catalyzed reaction affords a range of axially chiral N-aryl succinimides. | beilstein-journals.org |

| Metal Catalyst | Rhodium / TADDOL-derived phosphonite | C-H Arylation | Heterobiaryls | TADDOL-derived ligand was optimal for achieving excellent enantioselectivities. | rsc.org |

| Metal Catalyst | Copper / PyBOX | Ring-opening of Iodonium Salts | Diaryliodonium salts | Efficient coupling with amines to afford axially chiral biaryl amino iodides. | rsc.org |

| Metal Catalyst | Palladium / Chiral Sulfoxide-Oxazoline | Direct Arylation | Biaryls | Steric congestion boosts chirality transfer but can lower reaction yield. | rsc.org |

The continuous development of novel chiral ligands and catalysts remains a vibrant area of research. Recently designed axially chiral cores like CYCNOL and BIPOL, which have adjustable dihedral angles, offer new platforms for creating highly effective ligands and catalysts for a broad range of asymmetric transformations. nih.gov

Reactivity and Advanced Functionalization of 2,2 Dibromo 1,1 Biphenyl

Selective Halogen-Lithium Exchange and Derivatives

The selective functionalization of 2,2'-dibromo-1,1'-biphenyl can be effectively initiated through a halogen-lithium exchange reaction. This process allows for the replacement of one bromine atom with a lithium atom, creating a highly reactive aryllithium intermediate, (2-bromobiphenyl-2′-yl)lithium. d-nb.info However, in conventional batch reactors, the reaction of 2,2'-dibromobiphenyl (B83442) with one equivalent of an organolithium reagent, such as n-butyllithium, often yields a mixture of the desired monolithiated species, the dilithiated product, and unreacted starting material. d-nb.info

To overcome this lack of selectivity, microflow systems have been employed. d-nb.inforesearchgate.net The rapid mixing and precise temperature control inherent to microreactors suppress the formation of the dilithiated species, enabling the highly selective generation of the monolithiated intermediate. d-nb.info This reactive species can then be trapped with various electrophiles to yield a wide array of monosubstituted derivatives. This method provides a powerful tool for the modular construction of complex biaryl compounds. d-nb.infonih.gov

Table 1: Examples of Derivatives from Selective Monolithiation of 2,2'-Dibromo-1,1'-biphenyl

| Electrophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Proton Source | Methanol (CH₃OH) | 2-Bromobiphenyl (B48390) | d-nb.info |

| Alkylating Agent | Iodomethane (CH₃I) | 2-Bromo-2'-methylbiphenyl | beilstein-journals.org |

| Carbonyl Source | N,N-Dimethylformamide (DMF) | 2-Bromo-2'-formylbiphenyl | escholarship.org |

| Phosphinating Agent | Chlorodiphenylphosphine (B86185) (ClPPh₂) | 2-Bromo-2'-(diphenylphosphino)biphenyl | nih.gov |

Sequential and Orthogonal Functionalization Strategies

The two bromine atoms on the 2,2'-dibromo-1,1'-biphenyl scaffold allow for stepwise or orthogonal functionalization, providing a pathway to unsymmetrically substituted biaryls. These compounds are significant substructures in pharmaceuticals, natural products, and functional organic materials. d-nb.info

Sequential functionalization can be achieved with high precision using integrated microflow systems. This technique involves the initial selective monolithiation and reaction with a first electrophile, followed by a second, different halogen-lithium exchange and quenching with a second electrophile. d-nb.inforesearchgate.net This allows for the controlled, stepwise introduction of two different functional groups onto the biphenyl (B1667301) backbone.

Orthogonal functionalization relies on the differential reactivity of the two carbon-bromine bonds. While the C-Br bonds in the parent compound are equivalent, the introduction of a first substituent alters the electronic and steric environment of the second, enabling selective subsequent reactions. nih.gov A related principle is seen in more complex systems, such as 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl, where the greater reactivity of the C-I bond allows for selective metalation and functionalization, leaving the C-Br bonds intact for later transformations. researchgate.net This highlights the power of using different halogens to achieve orthogonal reactivity on a biphenyl scaffold. researchgate.net

In an unsubstituted 2,2'-dibromo-1,1'-biphenyl molecule, the two bromine atoms are chemically equivalent. Therefore, a reaction like halogen-lithium exchange does not inherently favor one position over the other, which can lead to mixtures in bulk reactions. d-nb.info However, reactivity can be differentiated. In polybrominated biphenyls containing other substituents, the chemical environment around each bromine atom is distinct, leading to regioselective bromine-lithium exchange. nih.gov

Once a functional group is introduced onto the 2,2'-dibromo-1,1'-biphenyl core via a first reaction, the symmetry is broken. The new substituent electronically and sterically influences the remaining bromine atom, altering its reactivity relative to the original state. This induced differentiation is the key that enables selective sequential functionalization strategies, allowing the second bromine atom to be targeted with a different reagent or under different conditions. d-nb.infonih.gov

Formation of Polycyclic and Heterocyclic Systems

2,2'-Dibromo-1,1'-biphenyl is a valuable precursor for the synthesis of fused ring systems where the biphenyl unit becomes part of a larger, rigid structure. bloomtechz.com These reactions typically involve the formation of new bonds between the two phenyl rings, often by utilizing both bromine atoms.

Intramolecular cyclization reactions of 2,2'-dibromo-1,1'-biphenyl derivatives lead to the formation of a new ring connecting the two aryl units. One approach involves an intramolecular Ullmann-type coupling, which can merge the rings. bloomtechz.com Another strategy is the electrochemical oxidative cyclization of substituted 2,2'-dibromo-1,1'-biphenyls. This method uses anodic oxidation to generate a hypervalent bromine(III) intermediate that subsequently undergoes cyclization under mild conditions, avoiding the use of hazardous reagents like diazonium salts. beilstein-journals.org Furthermore, derivatives of 2,2'-dibromo-1,1'-biphenyl can be converted into aldehydes or ketones, which then undergo intramolecular cyclization promoted by reagents like potassium tert-butoxide to form phenanthrene (B1679779) structures. rsc.org

Annulation reactions using 2,2'-dibromo-1,1'-biphenyl are a powerful method for constructing specific five-membered heterocyclic rings fused to the biphenyl framework.

Carbazole (B46965) Derivatives: A highly efficient method for synthesizing polysubstituted carbazoles involves the copper(I)-catalyzed cross-coupling of 2,2'-dibromo-1,1'-biphenyl with various primary amines. nih.govrsc.orgnih.gov This one-pot reaction proceeds under relatively mild conditions and utilizes an inexpensive copper catalyst, making it a practical route to a diverse range of carbazole derivatives. nih.govnih.gov The process involves a sequential C-N bond formation, resulting in a fused heterocyclic system. nih.gov

Table 2: Synthesis of N-Substituted Carbazoles from 2,2'-Dibromo-1,1'-biphenyl and Primary Amines

| Primary Amine | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|

| Aniline | CuI / DMEDA | K₂CO₃ | 75% | nih.gov |

| Benzylamine | CuI / DMEDA | K₂CO₃ | 71% | nih.gov |

| 4-Methylaniline | CuI / DMEDA | K₂CO₃ | 76% | nih.gov |

| 4-Methoxyaniline | CuI / DMEDA | K₂CO₃ | 78% | nih.gov |

DMEDA = N,N'-Dimethylethylenediamine

Phosphole Derivatives: Dibenzophospholes, which are phosphorus analogues of fluorene (B118485), can be synthesized from 2,2'-dibromobiphenyl derivatives. A common strategy involves a double lithium-halogen exchange on a substituted 2,2'-dibromobiphenyl with butyllithium (B86547) to form a 2,2'-dilithiobiphenyl species. psu.edu This intermediate is then reacted with a phosphorus electrophile, such as dichloromorpholinophosphine. Subsequent oxidation and hydrolysis yield the corresponding 5-hydroxydibenzophosphole 5-oxide. psu.edu This method allows for the construction of the core phosphole ring structure, which is a valuable scaffold in materials science. psu.eduthieme-connect.com

Table 3: Synthesis of Dibenzophosphole Oxide from a 2,2'-Dibromobiphenyl Derivative

| Starting Material | Key Reagents | Product | Overall Yield | Reference |

|---|

Fluorene and its derivatives are important motifs in materials science. labxing.com While many syntheses start from 2-halobiphenyls, the principles can be extended from 2,2'-dibromo-1,1'-biphenyl. One strategy involves converting the dibromo compound into a precursor like 2,2'-dibromobenzophenone. This ketone can then undergo a double intramolecular electrophilic aromatic substitution in the presence of a strong acid, such as methanesulfonic acid, to form a spirobifluorene derivative, effectively creating two fluorene systems linked at the C9 position. acs.org Another conceptual approach involves the palladium-catalyzed reaction of 2-iodobiphenyls with a methylene (B1212753) source like dibromomethane (B42720) (CH₂Br₂), which proceeds through a dibenzopalladacyclopentadiene intermediate to form the fluorene core. labxing.comnih.gov This illustrates a pathway where a C1-bridge is installed to form the five-membered ring characteristic of the fluorene system.

Annulation Reactions for Carbazole and Phosphole Derivatives

Electrophilic and Nucleophilic Aromatic Substitution Patterning

The substitution patterns of the 2,2'-dibromo-1,1'-biphenyl core are governed by the interplay of the electronic and steric effects of the bromine atoms and the adjacent phenyl ring.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the reactivity of the benzene (B151609) rings in 2,2'-dibromo-1,1'-biphenyl is significantly influenced by the existing substituents. Halogens, such as bromine, are deactivating yet ortho-, para-directing groups due to the combination of their electron-withdrawing inductive effect and electron-donating resonance effect. Concurrently, the second phenyl ring acts as an activating, ortho-, para-directing substituent.

This leads to a complex pattern of potential products. The bromine atoms direct incoming electrophiles to the C4/C4' and C6/C6' positions. The phenyl substituent on each ring directs to the ortho (C2'/C2) and para (C4'/C4) positions. The positions para to the biphenyl linkage (C4 and C4') are activated by the phenyl group and directed by the bromine atom, making them the most likely sites for electrophilic attack. The C6 and C6' positions are also activated, but are more sterically hindered.

While general principles of electrophilic substitution are well-established, specific experimental data on reactions like nitration or halogenation of unsubstituted 2,2'-dibromo-1,1'-biphenyl are not extensively detailed in surveyed literature. However, studies on related compounds, such as the nitration of other brominated biphenyls, often show substitution occurring at the positions activated by the phenyl group and ortho/para to the halogens. For instance, the nitration of biphenyl itself typically yields a mixture of 2-nitro and 4-nitro derivatives, and the presence of deactivating bromo groups is expected to further direct substitution away from their immediate vicinity.

Nucleophilic Aromatic Substitution (SNAr)

Generally, aryl halides are resistant to classical nucleophilic substitution (SN1 or SN2 mechanisms). organic-chemistry.org However, they can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by strong electron-withdrawing groups. In the case of 2,2'-dibromo-1,1'-biphenyl, the absence of strong electron-withdrawing groups makes direct SNAr reactions with common nucleophiles like alkoxides or simple amines challenging under standard conditions.

Nevertheless, the bromine atoms can be replaced through metal-catalyzed processes that involve nucleophilic species. A notable example is the synthesis of polysubstituted carbazoles via a copper(I)-catalyzed cross-coupling reaction. nih.gov In this transformation, both primary aromatic and aliphatic amines act as nucleophiles in a one-pot, double C-N bond formation with 2,2'-dibromo-1,1'-biphenyl. This reaction, while proceeding through a catalytic cycle distinct from a simple SNAr mechanism, fundamentally involves the substitution of the bromine atoms by a nitrogen nucleophile to construct a new heterocyclic ring system. nih.gov The reaction is tolerant of various functional groups on the amine partner, though steric hindrance on ortho-substituted anilines can lead to lower yields. nih.gov

| Amine Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Product (Carbazole Derivative) | Yield (%) | Reference |

| Aniline | CuI / DMEDA | K2CO3 | Toluene | 120 | 9-Phenyl-9H-carbazole | 71 | nih.gov |

| 4-Methylaniline | CuI / DMEDA | K2CO3 | Toluene | 120 | 9-(p-Tolyl)-9H-carbazole | 75 | nih.gov |

| 4-Methoxyaniline | CuI / DMEDA | K2CO3 | Toluene | 120 | 9-(4-Methoxyphenyl)-9H-carbazole | 65 | nih.gov |

| 2-Methylaniline | CuI / DMEDA | K2CO3 | Toluene | 120 | 9-(o-Tolyl)-9H-carbazole | 41 | nih.gov |

| Benzylamine | CuI / DMEDA | K2CO3 | Toluene | 120 | 9-Benzyl-9H-carbazole | 62 | nih.gov |

Table 1: Copper-Catalyzed Synthesis of Carbazoles from 2,2'-Dibromo-1,1'-biphenyl and Primary Amines.

Metal-Mediated and Catalytic Transformations Beyond Cross-Coupling

Beyond standard cross-coupling reactions, the C-Br bonds of 2,2'-dibromo-1,1'-biphenyl serve as handles for a range of more complex, often intramolecular, transformations to build fused ring systems. These reactions are crucial for synthesizing valuable scaffolds for materials science and medicinal chemistry.

Reductive Cyclization and Heterocycle Formation

One of the most powerful applications of 2,2'-dibromo-1,1'-biphenyl is its use as a precursor for various dibenzo-heterocycles through intramolecular cyclization. These reactions typically proceed via a di-metalated intermediate.

Synthesis of Dibenzosiloles (Silafluorenes): The treatment of 2,2'-dibromo-1,1'-biphenyl with a strong base like n-butyllithium (n-BuLi) at low temperatures results in a lithium-halogen exchange, forming the highly reactive 2,2'-dilithio-1,1'-biphenyl intermediate. This intermediate can be trapped with various electrophiles. Reaction with dichlorosilanes, such as dimethyldichlorosilane, leads to the formation of a five-membered silicon-containing ring, yielding 5,5-dimethyl-5H-dibenzosilole. nbinno.com This method provides a direct route to the silafluorene core, a building block for functional polymers and electronic materials. nbinno.com

Ullmann-Type Reactions: The Ullmann reaction, traditionally a copper-mediated homocoupling, can be applied to 2,2'-dibromo-1,1'-biphenyl in on-surface synthesis protocols. nih.govmdpi.com On a Cu(111) surface, thermal activation can lead to various products. However, recent studies have shown that photolytic activation of the C-Br bonds can achieve a highly selective intramolecular cyclization, leading to the formation of a single product, demonstrating a method to form thermally inaccessible compounds. nih.gov

Electrochemical Transformations

Anodic oxidation provides a modern, reagent-free approach to activate the C-Br bonds. The electrochemical oxidative cyclization of 2,2'-dibromo-1,1'-biphenyl derivatives has been developed to synthesize cyclic diaryl λ³-bromanes. This method avoids the use of hazardous reagents like diazonium salts, which are used in traditional syntheses. The reaction proceeds through the formation of a Br(III) species, which undergoes an intramolecular SNAr-type substitution to form the cyclic bromonium ion.

| Transformation Type | Reactant(s) | Key Reagents/Catalyst | Product | Application/Significance | Reference |

| Dibenzosilole Formation | 2,2'-Dibromo-1,1'-biphenyl, R2SiCl2 | n-BuLi | 5,5-Dialkyl/Diaryl-5H-dibenzosilole | Synthesis of silafluorenes for electronic materials | nbinno.com |

| On-Surface Cyclization | 2,2'-Dibromo-1,1'-biphenyl | Cu(111) surface, light (photolysis) | Fused polyaromatic structures | Atomically precise nanomaterial synthesis | nih.gov |

| Electrochemical Cyclization | Substituted 2,2'-Dibromo-1,1'-biphenyl | Anodic oxidation (glassy carbon electrode) | Cyclic diaryl λ³-bromane | Generation of aryne precursors under mild conditions |

Table 2: Examples of Metal-Mediated and Advanced Transformations of 2,2'-Dibromo-1,1'-biphenyl.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy Methodologies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamic behavior of 2,2'-Dibromo-1,1'-biphenyl. The substitution pattern of this molecule gives rise to distinct spectral features that can be probed using a variety of NMR experiments.

Multi-Nuclear NMR for C-Br and Biphenyl (B1667301) Core Analysis

Multi-nuclear NMR, including ¹H and ¹³C NMR, provides foundational information about the chemical environment of each nucleus within the 2,2'-Dibromo-1,1'-biphenyl molecule.

In ¹H NMR spectroscopy, the eight aromatic protons would appear as a complex multiplet pattern in the aromatic region of the spectrum. Due to the symmetry of the molecule, only four unique proton signals are expected. The chemical shifts are influenced by the anisotropic effect of the adjacent phenyl ring and the electron-withdrawing nature of the bromine atoms.

¹³C NMR spectroscopy is crucial for analyzing the carbon framework. Six distinct signals are anticipated for the twelve carbon atoms. The carbons directly bonded to the bromine atoms (C2 and C2') are significantly influenced by the halogen's electronegativity and heavy atom effect, typically appearing at a characteristic chemical shift. The ipso-carbons (C1 and C1'), which form the biphenyl linkage, are also readily identifiable. The remaining aromatic carbons can be assigned based on their substitution and proximity to the bromine atoms. Although direct detection of bromine nuclei (⁷⁹Br and ⁸¹Br) is challenging due to their quadrupolar nature, which leads to very broad signals, their presence profoundly influences the ¹³C chemical shifts.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 2,2'-Dibromo-1,1'-biphenyl in a non-polar solvent (e.g., CDCl₃).

| Atom | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H3/H3', H4/H4', H5/H5', H6/H6') | 7.20 - 7.80 | Multiplets |

| C1/C1' | 138 - 142 | Singlet |

| C2/C2' | 122 - 126 | Singlet |

| C3/C3' | 130 - 134 | Doublet (in ¹H-coupled spectrum) |

| C4/C4' | 127 - 131 | Doublet (in ¹H-coupled spectrum) |

| C5/C5' | 128 - 132 | Doublet (in ¹H-coupled spectrum) |

| C6/C6' | 126 - 130 | Doublet (in ¹H-coupled spectrum) |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Dynamic NMR Spectroscopy for Conformational Dynamics

The most significant structural feature of 2,2'-disubstituted biphenyls is atropisomerism, which arises from hindered rotation around the C1-C1' single bond. The bulky bromine atoms at the ortho positions (C2 and C2') create a high steric barrier, preventing free rotation and leading to the existence of stable, non-interconverting enantiomeric conformers at room temperature.

Dynamic NMR (DNMR) spectroscopy is the primary technique used to quantify the kinetics of this rotational process. chemrxiv.orgrsc.orgunibas.it By monitoring the NMR spectra at variable temperatures, the coalescence temperature—at which the signals for the two enantiomers merge—can be determined. This allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. chemrxiv.orgunibas.it For 2,2'-dihalobiphenyls, these barriers are substantial. For instance, a related compound, 2-bromo-4,6-dimethoxyphenyl-BX, exhibits a rotational barrier of 18.6 kcal/mol. chemrxiv.org The barrier for 2,2'-Dibromo-1,1'-biphenyl is expected to be significant, rendering the atropisomers configurationally stable under normal conditions.

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes the connectivity between adjacent protons. For 2,2'-Dibromo-1,1'-biphenyl, COSY spectra would show cross-peaks between H3-H4, H4-H5, and H5-H6, confirming the spin systems within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons (like C1 and C2) by observing their correlations to nearby protons. For example, the C1 carbon would show correlations to protons H3 and H6.

Table 2: Illustrative HMBC Connectivity for 2,2'-Dibromo-1,1'-biphenyl.

| Carbon Atom | Correlates to Protons |

|---|---|

| C1 | H3, H6 |

| C2 | H3, H4 |

| C3 | H4, H5 |

| C4 | H3, H5, H6 |

| C5 | H4, H6 |

| C6 | H4, H5 |

Note: This table represents expected correlations and is used for illustrative purposes.

Vibrational Spectroscopy Approaches (FT-IR, Raman) for Conformational and Functional Group Analysis

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, typically appear in the 900-650 cm⁻¹ range.

C-C Vibrations: Aromatic C-C stretching vibrations within the phenyl rings give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-Br Vibrations: The C-Br stretching vibration is a key feature and is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

Raman spectroscopy complements FT-IR, as vibrations that are weak in the IR spectrum (such as the symmetric stretching of the biphenyl linkage) may be strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for 2,2'-Dibromo-1,1'-biphenyl.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aromatic C=C Stretch | 1610 - 1580 | Medium | Strong |

| Aromatic C=C Stretch | 1500 - 1400 | Medium-Strong | Medium |

| C-H Out-of-Plane Bend | 900 - 650 | Strong | Weak |

Mass Spectrometry Techniques for Molecular Structure and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of a molecule, which can provide valuable structural information. For 2,2'-Dibromo-1,1'-biphenyl (C₁₂H₈Br₂), the molecular weight is 312.00 g/mol . nist.govnist.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 312. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion region will show a characteristic isotopic pattern (M⁺˙, [M+2]⁺˙, [M+4]⁺˙) with relative intensities of approximately 1:2:1.

The fragmentation of the molecular ion is expected to proceed through several key pathways, analogous to those observed for other polyhalogenated biphenyls. cdnsciencepub.com

Loss of a Bromine Atom: Cleavage of a C-Br bond results in a [M-Br]⁺ fragment.

Loss of HBr: Elimination of a hydrogen bromide molecule leads to a [M-HBr]⁺˙ fragment.

Sequential Loss of Bromine: The [M-Br]⁺ fragment can lose the second bromine atom to form a [C₁₂H₈]⁺ fragment.

Biphenyl Cleavage: The C1-C1' bond can cleave, leading to ions such as [C₆H₄Br]⁺.

Table 4: Predicted Key Fragments in the Electron Ionization Mass Spectrum of 2,2'-Dibromo-1,1'-biphenyl.

| Fragment Ion | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₂H₈Br₂]⁺˙ | 312/314/316 |

| Loss of Bromine | [C₁₂H₈Br]⁺ | 231/233 |

| Loss of HBr | [C₁₂H₇Br]⁺˙ | 230/232 |

| Biphenyl Cation | [C₁₂H₈]⁺˙ | 152 |

| Bromophenyl Cation | [C₆H₄Br]⁺ | 155/157 |

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ⁸¹Br).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. scivisionpub.com A crystal structure for 2,2'-Dibromo-1,1'-biphenyl has been deposited in the Cambridge Crystallographic Data Centre (CCDC), confirming its structural characterization in the solid phase. nih.gov

For 2,2'-disubstituted biphenyls, the most critical structural parameter is the dihedral angle (or torsional angle) between the two phenyl rings. This angle is a direct measure of the steric hindrance imposed by the ortho substituents. In the solid state, 2,2'-dihalobiphenyls typically adopt a syn conformation, where the halogen atoms are on the same side relative to the biphenyl axis. cdnsciencepub.com The magnitude of the dihedral angle increases with the size of the halogen substituent. For example, the dihedral angle is approximately 60° for 2,2'-difluorobiphenyl (B165479) and increases to about 74° for 2,2'-dichlorobiphenyl. scivisionpub.com Given that bromine is larger than chlorine, the dihedral angle for 2,2'-Dibromo-1,1'-biphenyl is expected to be even larger, likely in the range of 75-85°. This significant twist from planarity is a defining feature of its solid-state structure.

Table 5: Comparison of Dihedral Angles in 2,2'-Dihalobiphenyls.

| Compound | Halogen | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2,2'-Difluorobiphenyl | F | ~60 | scivisionpub.com |

| 2,2'-Dichlorobiphenyl | Cl | ~74 | scivisionpub.com |

| 2,2'-Dibromo-1,1'-biphenyl | Br | >74 (Estimated) | - |

Note: The dihedral angle is the angle between the planes of the two aromatic rings.

Analysis of Inter-ring Dihedral Angles and Conformations

The conformation of biphenyl and its derivatives is defined by the torsional or dihedral angle between the planes of the two phenyl rings. In 2,2'-Dibromo-1,1'-biphenyl, significant steric hindrance caused by the bulky bromine atoms at the ortho positions forces the phenyl rings out of a planar arrangement. This non-planar conformation is a critical determinant of the molecule's electronic and chemical properties.

The inter-ring dihedral angle in the gas phase has been investigated using photoelectron spectroscopy (PES). By correlating the difference between the first and fourth ionization energies (IE) with the dihedral angle established by electron diffraction for a series of substituted biphenyls, a thermally averaged dihedral angle can be estimated. cdnsciencepub.com For 2,2'-dihalobiphenyls, studies have shown that the dihedral angle generally increases with the size of the halogen substituents. cdnsciencepub.com For 2,2'-Dibromobiphenyl (B83442), this method provides insight into its twisted structure in the gaseous state. cdnsciencepub.com

In the solid state, X-ray diffraction studies on related di-ortho-substituted halogenated biphenyls show large dihedral angles; for instance, a dibromo-substituted biphenyl derivative was found to have a dihedral angle of 75º. scivisionpub.com Another related biphenolic dication salt exhibited a dihedral angle of 68.8(1)° in its crystal structure. rsc.org These large angles minimize the steric repulsion between the ortho substituents. libretexts.org

Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the optimized geometry and predict the dihedral angle. For a series of di-ortho-substituted halogenated biphenyls, a calculated torsion angle around the C1-C7 bridging bond for a dibromo-substituted compound was 84.8º. scivisionpub.com

The conformation of 2,2'-dihalobiphenyls is not only defined by the angle of twist but also by the relative orientation of the substituents, leading to syn and anti conformers. Interestingly, for 2,2'-dihalobiphenyls, the near-syn conformation is predominantly observed in the gas phase and solid state. cdnsciencepub.com This preference is counterintuitive if only steric repulsion is considered and suggests the presence of an attractive non-bonding interaction between the halogen atoms. cdnsciencepub.com The rotation between these conformers must pass through a high-energy planar transition state, a process that is hindered by the large ortho groups. libretexts.org If the energy barrier to rotation is sufficiently high (typically 16 to 19 kcal/mole), stable rotational isomers, known as atropisomers, can be isolated. libretexts.org

| Compound | Method | Dihedral Angle (°) | Phase | Reference |

|---|---|---|---|---|

| 2,2'-Dihalobiphenyls (general trend) | Electron Diffraction / PES | Increases with halogen size | Gas | cdnsciencepub.com |

| Di-ortho-substituted dibromobiphenyl | X-ray Diffraction | 75 | Solid | scivisionpub.com |

| Di-ortho-substituted dibromobiphenyl | DFT Calculation | 84.8 | Gas (calculated) | scivisionpub.com |

| 6,6′-Dibromo-2,2′-biphenol dication | X-ray Diffraction | 68.8 | Solid | rsc.org |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence (photoluminescence) spectroscopy, provides valuable information about the electronic transitions and energy levels within a molecule. For 2,2'-Dibromo-1,1'-biphenyl, these techniques reveal how the non-planar structure affects its π-conjugated system.

The UV-Visible absorption spectrum of biphenyl compounds is characterized by transitions involving π-orbitals. The conformational freedom of the biphenyl skeleton, specifically the rotation around the central carbon-carbon single bond, leads to a range of possible conformations in solution, which can result in a broader absorption spectrum compared to more rigid, planar molecules like fluorene (B118485). chegg.com In 2,2'-Dibromo-1,1'-biphenyl, the large dihedral angle caused by the ortho-bromo substituents reduces the π-conjugation between the two phenyl rings. This disruption of planarity and conjugation typically results in a hypsochromic shift (blue shift) of the main absorption band compared to a hypothetical planar biphenyl.

While specific UV-Vis absorption maxima for 2,2'-Dibromo-1,1'-biphenyl are not extensively detailed in the provided context, it serves as a crucial intermediate in the synthesis of fluorescent materials. For instance, silafluorene derivatives synthesized using 2,2'-Dibromobiphenyl as a starting material exhibit fluorescence. koreascience.kr One such derivative, 1,1-dimethyl-1-silafluorene, shows an emission maximum at 351 nm when excited at 310 nm. koreascience.kr This demonstrates that the biphenyl moiety, even when incorporated into larger structures, forms the basis of the chromophore/fluorophore. Other complex derivatives, such as those used as fluorescent probes, also utilize the biphenyl core. jst.go.jp The study of these derivatives provides indirect insight into the electronic properties of the parent dibromobiphenyl structure.

| Derivative | Excitation Wavelength (nm) | Emission Maximum (nm) | Reference |

|---|---|---|---|

| 1,1-Dimethyl-1-silafluorene | 310 | 351 | koreascience.kr |

Photoelectron Spectroscopy for Ionization Energies and Electronic Configuration

Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the energies of electrons in molecules, providing direct insight into the electronic structure and molecular orbital (MO) energy levels. libretexts.org The technique involves irradiating a sample with high-energy photons (e.g., UV or X-rays) and measuring the kinetic energy of the ejected photoelectrons. ntu.edu.tw The ionization energy (IE) of an electron is the energy required to remove it from its orbital to a state of rest in a vacuum. libretexts.org According to Koopmans' theorem, the ionization energy is approximately equal to the negative of the orbital energy, providing a direct probe of the MO energy diagram. ntu.edu.tw

For 2,2'-Dibromo-1,1'-biphenyl, the gas-phase ionization energy has been determined using PES. The first ionization energy, corresponding to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), is a key parameter reflecting the molecule's electron-donating ability. The NIST Chemistry WebBook reports a value of 8.40 ± 0.02 eV for this compound. nist.gov

Furthermore, PES can be used to study molecular conformation, as discussed in section 4.4.1. The energies of different π-molecular orbitals in biphenyls are sensitive to the dihedral angle between the rings. A study by Maier and Turner demonstrated that the difference in energy between the first and fourth π-electron ionization potentials (ΔIE = IE₄ - IE₁) correlates with the inter-ring dihedral angle. cdnsciencepub.comnist.gov This relationship arises because as the dihedral angle changes, the extent of π-orbital overlap between the rings is altered, which in turn affects the energies of the resulting molecular orbitals. This application showcases the utility of PES beyond simple energy level determination to probe the three-dimensional structure of molecules in the gas phase. cdnsciencepub.com

| Compound | Method | Ionization Energy (eV) | Reference |

|---|---|---|---|

| 2,2'-Dibromo-1,1'-biphenyl | Photoelectron Spectroscopy (PES) | 8.40 ± 0.02 | nist.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. aablocks.com It is extensively used to study the properties of substituted biphenyls.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 2,2'-Dibromo-1,1'-biphenyl, the most critical geometric parameter is the dihedral angle (φ) between the two phenyl rings. Unlike unsubstituted biphenyl (B1667301), which has a ground-state dihedral angle of approximately 40-45°, the significant steric repulsion between the large bromine atoms at the ortho positions forces the phenyl rings to twist further apart.

DFT calculations using the B3LYP functional with the 6-311+G* basis set have shown that 2,2'-dihalogenated biphenyls (where the halogen is chlorine, bromine, or iodine) possess a single energy minimum with a highly twisted conformation. researchgate.net For this class of compounds, the calculated dihedral angles are in the range of 84.9° to 94.8°. researchgate.net This large twist minimizes the steric clash between the ortho-substituents. In contrast, 2,2'-difluorobiphenyl (B165479) is an exception, exhibiting a double minimum. researchgate.net

Beyond geometry, DFT is used to analyze the electronic structure. nih.gov Calculations provide insights into the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the band-gap, is a key determinant of the molecule's electronic and optical properties. For substituted biphenyls, the dihedral angle strongly influences the degree of π-conjugation between the rings; a larger twist angle reduces orbital overlap and conjugation.

| Compound | Calculated Dihedral Angle (φ) | Number of Energy Minima |

|---|---|---|

| 2,2'-Difluorobiphenyl | 57.9° and 128.9° | Double |

| 2,2'-Dichlorobiphenyl | ~85-95° (single value within range) | Single |

| 2,2'-Dibromobiphenyl (B83442) | ~85-95° (single value within range) | Single |

| 2,2'-Diiodobiphenyl | ~85-95° (single value within range) | Single |

Data sourced from studies on 2,2'-dihalogenated biphenyls. researchgate.net

The energy required to rotate around the central C-C bond can be mapped out by calculating a potential energy surface (PES). This is typically done by performing a series of constrained geometry optimizations where the C-C dihedral angle is fixed at various values, allowing all other geometric parameters to relax. The resulting plot of energy versus dihedral angle reveals the stable conformations (minima) and the transition states for rotation (maxima).

For 2,2'-Dibromo-1,1'-biphenyl, the PES shows a high energy barrier that hinders free rotation, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers). The height of this barrier determines the rate of racemization. DFT calculations are instrumental in quantifying these rotational barriers. rsc.org The barrier for a planar conformation (0° dihedral) is extremely high due to severe steric repulsion between the bromine atoms. researchgate.net A second, typically lower, barrier exists for a perpendicular conformation (90° dihedral). The combination of steric effects and electronic interactions, such as electrostatic repulsion and π-conjugation, shapes the potential energy curve. rsc.org

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. nih.govresearchgate.net After obtaining the optimized geometry (an energy minimum on the PES), a frequency calculation is performed. The results provide a set of vibrational modes and their corresponding frequencies and intensities.

These theoretical spectra can be compared directly with experimental data. nih.gov Such comparisons are vital for validating the calculated molecular structure and for assigning specific spectral bands to particular molecular motions. Often, calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and solvent effects. To improve agreement, a common practice is to apply a scaling factor to the computed frequencies. nih.gov More advanced techniques, such as ab initio molecular dynamics (AIMD), can simulate spectra that inherently include anharmonic and temperature effects. comporgchem.com

Conformational Potential Energy Surfaces and Rotational Barriers

Ab Initio and Coupled-Cluster Methods for High-Level Studies

While DFT is widely used, for problems requiring very high accuracy, more sophisticated ab initio methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and particularly coupled-cluster (CC) theory, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" for computational chemistry. chemrxiv.org

These methods provide a more rigorous treatment of electron correlation, which is the complex interaction between electrons. Calculating the rotational barrier of biphenyls has proven to be a challenging task where high accuracy is needed to correctly predict the relative heights of the planar and perpendicular transition states. chemrxiv.org Studies on unsubstituted biphenyl have shown that methods below the CCSD(T) level can struggle to reproduce experimental barrier heights accurately. chemrxiv.org Therefore, CCSD(T) calculations, often combined with large basis sets and extrapolations to the complete basis set (CBS) limit, are used to provide benchmark energies for the torsional potential of biphenyl systems, against which the performance of DFT functionals can be judged. chemrxiv.org

Molecular Dynamics Simulations for Conformational Mobility

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational mobility of molecules. Unlike static quantum chemical calculations that focus on stationary points on the PES, MD simulates the actual movement of atoms over time by solving Newton's equations of motion.

For 2,2'-Dibromo-1,1'-biphenyl, MD simulations can model the dynamics of the torsional rotation in different environments, such as in various solvents. A key component of MD is the force field, a set of parameters and equations that defines the potential energy of the system. To accurately model the hindered rotation in atropisomeric biphenyls, specialized force fields are often required. These can be developed by fitting the torsional parameters to high-quality potential energy surfaces generated from quantum mechanical calculations (DFT or higher levels).

MD simulations, often enhanced with techniques like umbrella sampling, can be used to compute the free energy profile of rotation (the potential of mean force) in solution. This allows for the investigation of how solvent molecules and counter-ions influence the rotational barrier and the relative stability of conformers.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical methods, primarily DFT, are essential for elucidating the detailed pathways of chemical reactions. aablocks.com For 2,2'-Dibromo-1,1'-biphenyl, this can include investigating the mechanisms of its synthesis or its subsequent use as a building block in forming more complex molecules. For instance, it is used as a precursor in the synthesis of helical azaheptalenes via a Buchwald-Hartwig amination followed by a palladium-catalyzed C-C bond formation.

Computational studies of such reactions involve locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. aablocks.com By calculating the energies of the reactants, transition states, and products, an energy profile for the entire reaction can be constructed. This profile provides the activation energy, which is directly related to the reaction rate. These calculations offer invaluable atomistic insights into bond-breaking and bond-forming processes, the role of catalysts, and the origins of selectivity in chemical transformations. researchgate.net

Solvent Effects on Conformational Preferences via Computational Modeling

The conformation of 2,2'-Dibromo-1,1'-biphenyl, particularly the dihedral angle between the two phenyl rings, is not static and can be influenced by its surrounding environment. Computational modeling is a key method for understanding these solvent effects, which are critical for predicting the molecule's behavior in solution.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently employed to simulate the influence of a solvent without the high computational cost of modeling individual solvent molecules. mdpi.comresearchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant (ε), and the solute molecule is placed within a cavity in this continuum. mdpi.comohio-state.edu The model calculates the electrostatic interactions between the solute and the polarized continuum, providing insights into how the solvent environment stabilizes or destabilizes different conformations. researchgate.netresearchgate.net

Theoretical studies on various biphenyl derivatives have shown that the solvent can alter conformational preferences. For instance, molecular dynamics simulations on fluorinated biphenyls in carbon tetrachloride (CCl4) have indicated that the solvent environment tends to promote a smaller inter-ring dihedral angle. This "solvent flattening effect" is correlated with changes in the molecular volume during rotation around the central C-C bond.

For 2,2'-Dibromo-1,1'-biphenyl, increasing the polarity of the solvent is generally expected to influence the dihedral angle and the energy barrier to rotation (racemization). Solvation can affect the molecule's dipole moment and polarizability, which in turn impacts the conformational energetics. osti.gov While detailed tables of dihedral angles for 2,2'-Dibromo-1,1'-biphenyl across a wide range of specific solvents are not extensively documented in foundational studies, the principles of continuum solvation models allow for the prediction of these effects. mdpi.comresearchgate.net Such calculations would typically involve geometry optimization of the molecule in the gas phase and in various solvent continua (e.g., hexane, chloroform, water) to determine the equilibrium dihedral angle in each environment.

Table 1: Computational Models for Analyzing Solvent Effects This table is for illustrative purposes to show the types of models used in this research area.

| Computational Model | Principle | Application to Conformational Analysis |

| Polarizable Continuum Model (PCM) | Treats the solvent as a continuous dielectric medium. | Calculates the electrostatic effect of the bulk solvent on the solute's geometry and energy, predicting changes in dihedral angles and rotational barriers. mdpi.comresearchgate.net |

| Explicit Solvent Models (e.g., with QM/MM) | Models individual solvent molecules around the solute. | Provides a detailed picture of specific solute-solvent interactions (e.g., hydrogen bonding) but is computationally more intensive. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Explores the dynamic range of conformations in a solvent, revealing how solvent molecules affect the solute's flexibility and average structure. |

Investigation of Non-Bonding Interactions and Their Influence on Conformation

The twisted, non-planar conformation of 2,2'-Dibromo-1,1'-biphenyl is a direct consequence of a delicate balance of non-covalent interactions within the molecule (intramolecular) and between molecules in the solid state (intermolecular). Computational methods are indispensable for visualizing and quantifying these weak forces, which include steric repulsion, van der Waals forces, and halogen bonding.

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Representative di-ortho-Substituted Halogenated Biphenyl (Based on data for closely related di-ortho-substituted halogenated biphenyls)

| Interacting Atom Pair | Contribution to Hirshfeld Surface (%) | Type of Interaction |

| H...Br/Br...H | 37.5% | van der Waals / Weak Hydrogen Bond |

| H...H | Varies | van der Waals |

| C...H/H...C | Varies | van der Waals |

| Br...Br | Varies | Halogen Bonding / van der Waals |

Source: Adapted from findings on di-ortho-substituted halogenated biphenyls. scivisionpub.com

Non-Covalent Interaction (NCI) Plots are another visualization technique that helps in identifying and characterizing weak interactions. jussieu.fr Based on the electron density and its derivatives, NCI plots can distinguish between stabilizing interactions, like hydrogen bonds and halogen bonds, and destabilizing steric clashes. jussieu.frresearchgate.net For 2,2'-Dibromo-1,1'-biphenyl, an NCI plot would reveal repulsive steric interactions between the bromine atoms and the ortho-hydrogens on the opposing rings, which enforces the twisted geometry.

Halogen Bonding: A key non-covalent interaction relevant to this molecule is the potential for an intramolecular Br···Br halogen bond. Contrary to simple steric repulsion, halogen atoms can engage in attractive interactions. This is explained by the concept of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent C-Br bond, which can be attracted to a region of negative potential, such as the lone pair electrons of the other bromine atom. wiley-vch.deacs.org Theoretical studies on 2,2'-dihalogenated biphenyls suggest that such an attractive force can influence the conformational preference, favoring a near-syn arrangement over what would be expected from steric hindrance alone.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. QTAIM can be used to characterize weak non-covalent interactions, including Br···Br contacts, and to quantify their strength based on the electron density at the BCP. researchgate.netnih.gov

Together, these computational investigations demonstrate that the conformation of 2,2'-Dibromo-1,1'-biphenyl is not merely a result of steric bulk but is governed by a complex interplay of repulsive and attractive non-covalent forces, which can be further modulated by the solvent environment.

Applications As Precursors in Advanced Materials Science

Building Blocks for Functional Organic Materials.bloomtechz.comsmolecule.comnih.govbldpharm.comnih.govresearchgate.netnanochemazone.com

2,2'-Dibromo-1,1'-biphenyl is a key building block in the creation of functional organic materials. bloomtechz.comcymitquimica.com Its utility stems from its bifunctional nature, where the two bromine atoms can be selectively or simultaneously reacted to form new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of larger, more complex molecules with specific functionalities. The biphenyl (B1667301) core itself provides a rigid and electronically active scaffold upon which these functionalities can be built.

Intermediates for Organic Light-Emitting Diodes (OLEDs) and Organic Electronics.smolecule.comnih.govresearchgate.net

In the field of organic electronics, 2,2'-dibromo-1,1'-biphenyl serves as a crucial intermediate for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). cymitquimica.com It is a precursor for various components of OLEDs, including hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive layer materials. ossila.comossila.commdpi.com For instance, derivatives of 2,2'-dibromo-1,1'-biphenyl are used to create complex molecules like N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), a widely used hole-transporting material known for its high hole mobility and thermal stability. ossila.com The biphenyl core provides a robust framework that can be functionalized to tune the energy levels (HOMO/LUMO) and charge transport properties of the final material, which is critical for efficient device performance. ossila.comossila.com

Table 1: Examples of OLED materials derived from biphenyl precursors

| Compound Name | Abbreviation | Application in OLEDs | Key Properties |

|---|---|---|---|

| N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine | NPB or NPD | Hole-transporting material | High hole mobility, good thermal stability (Tg up to 95 °C) ossila.com |

| 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl | DPVBi | Blue host-emitting material, hole-injection material | Wide band gap, enhances hole-injection and device stability ossila.com |

| 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene | Spiro-OMeTAD | Hole-transporting material in perovskite solar cells | High efficiency in devices, though expensive mdpi.comacs.org |

| N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine | α-NPD | Hole-transporting material | Distorted molecular geometry leading to a larger band gap ossila.com |

Components in Photoconductive and Optical Storage Materials.bloomtechz.com